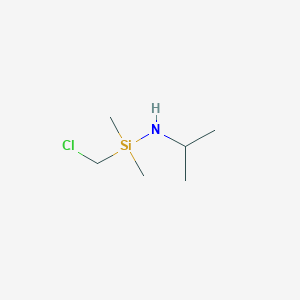![molecular formula C20H22ClFN2O B12559298 N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide CAS No. 185963-42-2](/img/structure/B12559298.png)
N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide is a complex organic compound that features a unique structure combining acridine and hypofluorous amide functionalities. Acridine derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties . The incorporation of hypofluorous amide adds to its chemical versatility, making it a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide typically involves multiple steps:
Formation of 6-Chloro-9-methylacridine: This can be achieved through the chlorination of 9-methylacridine.
Attachment of Hexyl Chain: The 6-chloro-9-methylacridine is then reacted with a hexyl halide under basic conditions to form the hexylated acridine derivative.
Introduction of Hypofluorous Amide: The final step involves the reaction of the hexylated acridine derivative with hypofluorous amide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The chloro group in the acridine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of acridine oxides.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted acridine derivatives.
科学的研究の応用
N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the acridine moiety.
Medicine: Explored for its potential use in drug development, particularly in targeting DNA and related enzymes.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide involves its interaction with biological macromolecules:
Molecular Targets: The acridine moiety intercalates into DNA, disrupting its structure and function.
Pathways Involved: This intercalation can inhibit DNA replication and transcription, leading to cell death in microbial and cancer cells.
類似化合物との比較
Similar Compounds
- N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
Uniqueness
N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide is unique due to its combination of acridine and hypofluorous amide functionalities, which confer both biological activity and chemical versatility. This dual functionality is not commonly found in similar compounds, making it a valuable compound for diverse scientific research applications.
特性
CAS番号 |
185963-42-2 |
|---|---|
分子式 |
C20H22ClFN2O |
分子量 |
360.9 g/mol |
IUPAC名 |
6-(6-chloro-9-methylacridin-2-yl)oxy-N-fluorohexan-1-amine |
InChI |
InChI=1S/C20H22ClFN2O/c1-14-17-8-6-15(21)12-20(17)24-19-9-7-16(13-18(14)19)25-11-5-3-2-4-10-23-22/h6-9,12-13,23H,2-5,10-11H2,1H3 |
InChIキー |
BDKGVDWZVLKYMN-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC(=CC2=NC3=C1C=C(C=C3)OCCCCCCNF)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)
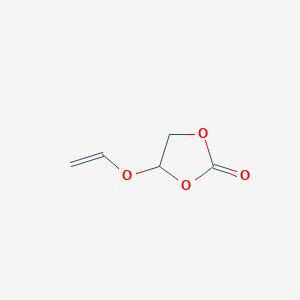
![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)
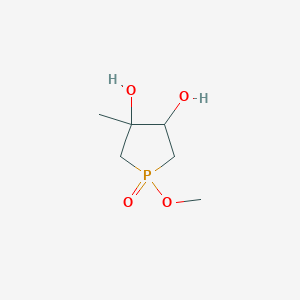
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
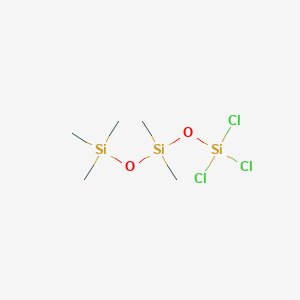
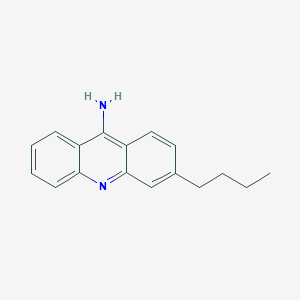

![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)
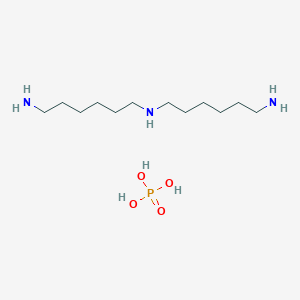
![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
